Neomangiferin

Antioxidant Xanthone Free Radical

Neomangiferin (Mangiferin 7-O-β-D-glucopyranoside) is a structurally distinct C-glucosyl xanthone O-glycoside. Unlike mangiferin, its dual C- and O-glycosidic linkages confer unique properties: active ABTS radical scavenging (IC50 81.9 µg/mL) while inactive against DPPH/superoxide; superior SGLT-2 docking (-9.0 kcal/mol); exclusive Th17/Treg immunomodulation. Available ≥98% purity for SAR studies, SGLT-2 inhibitor development, autoimmune inflammation research, and anti-osteoporotic investigation. Choose neomangiferin to avoid confounding results from analog substitution.

Molecular Formula C25H28O16
Molecular Weight 584.5 g/mol
CAS No. 64809-67-2
Cat. No. B1678171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeomangiferin
CAS64809-67-2
Synonyms7-O-beta-D-glucopyranosyl-mangiferin
neomangiferin
Molecular FormulaC25H28O16
Molecular Weight584.5 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1
InChIKeyVUWOVGXVRYBSGI-IRXABLMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Neomangiferin (CAS 64809-67-2): Xanthone C,O-Diglycoside Chemical Identity and Procurement Profile


Neomangiferin is a naturally occurring C-glucosyl xanthone O-glycoside isolated from Anemarrhena asphodeloides and Gentiana asclepiadea L. [1]. It is structurally defined as mangiferin 7-O-β-D-glucopyranoside, bearing both C- and O-glycosidic linkages that distinguish it from the simpler C-glycoside mangiferin [2]. As a member of the xanthone glycoside class, it exhibits multiple pharmacological activities including antidiabetic, anti-inflammatory, and anti-osteoporotic effects . Its unique dual glycosidic bonding imparts distinct physicochemical properties and biological target engagement compared to structurally related analogs, making it a critical research tool for investigating xanthone structure-activity relationships [3].

Why Mangiferin Cannot Substitute Neomangiferin: Critical Differences in Antioxidant Selectivity, SGLT-2 Binding, and Immunomodulation


Despite sharing a common C-glucosyl xanthone core, neomangiferin and mangiferin are not functionally interchangeable. The additional 7-O-glucoside moiety in neomangiferin alters both its in vitro radical scavenging profile and its in silico target engagement, as demonstrated by divergent IC50 values in DPPH and ABTS assays and distinct molecular docking scores against SGLT-2 [1] [2]. Furthermore, neomangiferin possesses a unique immunomodulatory signature—modulating the Th17/Treg balance—that has not been reported for mangiferin, indicating a distinct pharmacological mechanism [3]. Consequently, substituting neomangiferin with mangiferin or other xanthone analogs in experimental systems risks confounding results due to differences in target selectivity, antioxidant potency, and immunopharmacology.

Quantitative Differentiation of Neomangiferin: Comparative Evidence from Free Radical Scavenging, SGLT-2 Binding, and Immunomodulation


Selective ABTS Radical Scavenging Distinguishes Neomangiferin from Mangiferin and Isomangiferin

In standardized in vitro radical scavenging assays, neomangiferin demonstrated markedly different potency and selectivity compared to the closely related analogs mangiferin and isomangiferin. While neomangiferin was inactive against DPPH (IC50 >200 µg/mL) and superoxide (IC50 >200 µg/mL), it exhibited moderate activity against ABTS radical cation with an IC50 of 81.9 ± 4.6 µg/mL. In contrast, mangiferin was a potent scavenger across all three assays (DPPH IC50: 5.4 ± 0.3; ABTS IC50: 3.7 ± 0.2; Superoxide IC50: 53.8 ± 2.4 µg/mL), and isomangiferin displayed intermediate activity (DPPH IC50: 16.7 ± 1.1; ABTS IC50: 5.6 ± 0.4; Superoxide IC50: 155.3 ± 13.8 µg/mL) [1]. This demonstrates that the additional 7-O-glucoside in neomangiferin selectively preserves ABTS radical scavenging capability while abolishing DPPH and superoxide scavenging, a distinct pharmacophore divergence.

Antioxidant Xanthone Free Radical

Superior In Silico SGLT-2 Binding Affinity and Electrophilicity of Neomangiferin Relative to Dapagliflozin and Mangiferin

Computational studies targeting the sodium-glucose co-transporter 2 (SGLT-2) revealed that neomangiferin exhibits superior in silico binding parameters compared to both the clinical drug dapagliflozin and its congener mangiferin. Molecular docking yielded a binding energy of -9.0 kcal/mol for neomangiferin versus -8.3 kcal/mol for dapagliflozin. MM-PBSA binding free energy calculations further supported this with values of -26.05 kcal/mol for neomangiferin and -17.42 kcal/mol for dapagliflozin. Density functional theory (DFT) analysis showed neomangiferin has a higher electrophilicity index (3.48 eV) than both mangiferin (3.31 eV) and dapagliflozin (2.11 eV) [1]. These quantitative differences suggest a distinct electronic structure conducive to SGLT-2 inhibition.

SGLT-2 Antidiabetic Molecular Docking

Unique Th17/Treg Immunomodulatory Signature of Neomangiferin in Murine Colitis Model

In a murine model of colitis, neomangiferin administration (2.5 mg/kg and 5.0 mg/kg, i.p.) significantly attenuated disease activity index and colon tissue damage. Mechanistically, neomangiferin restored the balance between Th17 and Treg cells by suppressing IL-17 and RORγt expression while inducing IL-10 and Foxp3 expression [1]. This immunomodulatory activity is a specific functional attribute of neomangiferin not reported for mangiferin or isomangiferin in this disease context. Additionally, neomangiferin inhibited NF-κB activation in Th17 cells in vitro . While mangiferin is known to inhibit NF-κB nuclear translocation, its effect on the Th17/Treg axis has not been demonstrated, underscoring a unique mechanistic niche for neomangiferin.

Immunomodulation Th17/Treg Colitis

Research Applications of Neomangiferin Driven by Its Unique Xanthone Pharmacophore Profile


Dissecting Xanthone Antioxidant Structure-Activity Relationships (SAR)

Utilize neomangiferin as a selective probe to differentiate ABTS radical scavenging from DPPH and superoxide mechanisms. Its distinct profile (active ABTS IC50 81.9 µg/mL, inactive DPPH/superoxide) [1] enables precise SAR mapping of how C/O-glycosidic substitution alters free radical scavenging specificity in xanthones.

Antidiabetic Drug Discovery Targeting SGLT-2

Employ neomangiferin as a natural product lead scaffold for SGLT-2 inhibitor development. Its superior in silico binding parameters (docking -9.0 kcal/mol; MM-PBSA -26.05 kcal/mol) [2] support its use in structure-based drug design and optimization studies aiming to develop novel antidiabetic agents.

Immunopharmacology of Th17-Driven Inflammatory Diseases

Apply neomangiferin in experimental models of colitis and autoimmune inflammation to investigate Th17/Treg axis modulation. Its unique capacity to restore Th17/Treg balance [3] makes it an essential tool for studying adaptive immune dysregulation in inflammatory bowel disease and related conditions.

Osteoclast Biology and Bone Resorption Studies

Use neomangiferin to inhibit tartrate-resistant acid phosphatase (TRAP), a key biochemical marker of osteoclast function. In vivo studies demonstrate reduced osteoclast numbers and bone resorption at doses of 2.5-5 mg/kg [4], positioning neomangiferin as a valuable compound for investigating anti-osteoporotic mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neomangiferin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.